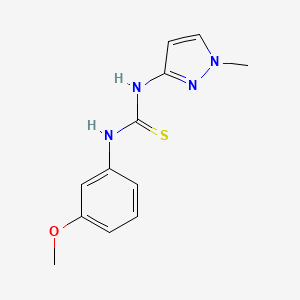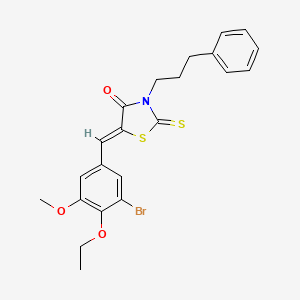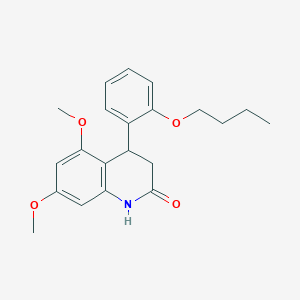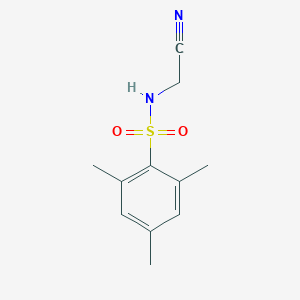
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as MPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it has been reported to inhibit the activity of enzymes such as xanthine oxidase and myeloperoxidase, which are involved in the inflammatory response. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been reported to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been reported to have anti-inflammatory and antioxidant effects. It has also been reported to reduce lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its low toxicity. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been reported to have low acute toxicity and does not cause significant changes in body weight or organ weight. Another advantage is its stability in various conditions. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been reported to be stable in acidic and basic conditions and at high temperatures. One limitation is its solubility in water. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is poorly soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. In the field of medicine, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. In the field of agriculture, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea could be studied for its potential use as a herbicide and insecticide. In the field of material science, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea could be studied for its potential use as a corrosion inhibitor in different applications. Further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea and its potential applications in different fields.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can be synthesized using different methods and has been studied for its anti-inflammatory and antioxidant properties. N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has advantages such as low toxicity and stability in various conditions, but also has limitations such as poor solubility in water. Further studies are needed to fully understand the potential applications of N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in different fields.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various fields. In the field of medicine, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been reported to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In the field of agriculture, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential use as a plant growth regulator and as a fungicide. In the field of material science, N-(3-methoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16-7-6-11(15-16)14-12(18)13-9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNFDBBWFJBQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4765059.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4765062.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4765072.png)
![N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4765073.png)
![N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4765081.png)
![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)


![ethyl 4-({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4765105.png)

![3,5-bis(difluoromethyl)-1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765115.png)
